molecular formula C20H23N3O2 B14189626 N-(4-Aminobenzoyl)-4-benzylpiperidine-1-carboxamide CAS No. 875282-27-2

N-(4-Aminobenzoyl)-4-benzylpiperidine-1-carboxamide

Cat. No.: B14189626
CAS No.: 875282-27-2
M. Wt: 337.4 g/mol
InChI Key: LHOQRHIAIWDKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminobenzoyl)-4-benzylpiperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an aminobenzoyl group and a benzylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobenzoyl)-4-benzylpiperidine-1-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with benzylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a suitable amine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobenzoyl)-4-benzylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-Aminobenzoyl)-4-benzylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Aminobenzoyl)-4-benzylpiperidine-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminobenzoyl)-L-glutamic acid: Another compound with an aminobenzoyl group, used in antimalarial research.

    N-(4-Aminobenzoyl)-beta-alanine: Known for its antioxidant properties and research applications.

Uniqueness

N-(4-Aminobenzoyl)-4-benzylpiperidine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzylpiperidine moiety differentiates it from other aminobenzoyl compounds, making it a valuable molecule for targeted research and development.

Properties

CAS No.

875282-27-2

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-(4-aminobenzoyl)-4-benzylpiperidine-1-carboxamide

InChI

InChI=1S/C20H23N3O2/c21-18-8-6-17(7-9-18)19(24)22-20(25)23-12-10-16(11-13-23)14-15-4-2-1-3-5-15/h1-9,16H,10-14,21H2,(H,22,24,25)

InChI Key

LHOQRHIAIWDKIT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)NC(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.